3-(Pentyloxy)piperidine hydrochloride
Overview
Description
“3-(Pentyloxy)piperidine hydrochloride” is a compound with the molecular formula C10H22ClNO . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “3-(Pentyloxy)piperidine hydrochloride” can be analyzed using quantum chemical code . This includes the geometrical molecular structures, atomic charges, frontier molecular orbitals, and UV–visible electronic data .
Chemical Reactions Analysis
Piperidine derivatives have been utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . Piperidine and its derivatives have been observed to have many therapeutic properties, including anticancer potential . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Anticancer Applications
- Application : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Methods : In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
- Results : The treatment leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
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Pharmacological Applications
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Synthesis of Piperidine Derivatives
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Piperine Production
- Application : Piperine, an alkaloid with the piperidine nucleus, was discovered and isolated from the fruits of Piper nigrum . Piperine contains plentiful established health effects and beneficial therapeutic properties .
- Methods : Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .
- Results : Due to their biological activity, piperine has the potential to be used in health and medicine .
properties
IUPAC Name |
3-pentoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-8-12-10-6-5-7-11-9-10;/h10-11H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLFDZHLLXPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentyloxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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